Gemcitabine monophosphate

Übersicht

Beschreibung

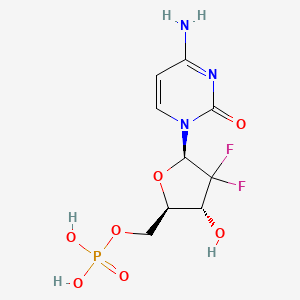

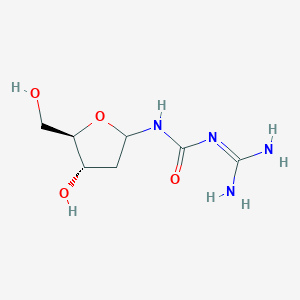

Gemcitabine monophosphate, also known as GemMP, is a monophosphate derivative of Gemcitabine . Gemcitabine is a deoxycytidine analog that is effective against pancreatic cancer and other malignancies following conversion to the 5’-O-mono-, di- and tri-phosphate forms .

Synthesis Analysis

Gemcitabine is phosphorylated to gemcitabine monophosphate (dFdCMP) by deoxycytidine kinase (dCK) inside the cell . This monophosphorylation is a critical, rate-limiting step following cellular uptake of gemcitabine .

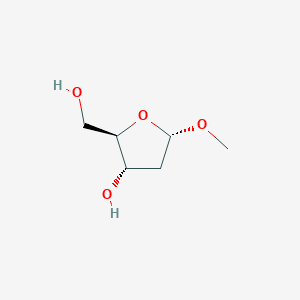

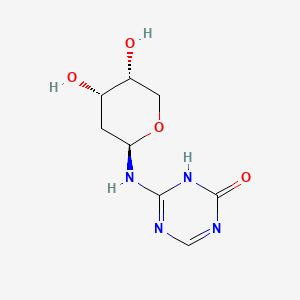

Molecular Structure Analysis

Gemcitabine is a cytidine analog with two fluorine atoms replacing the hydroxyl on the ribose . After entering the cell, gemcitabine is first modified by attaching a phosphate to it, and so it becomes gemcitabine monophosphate (dFdCMP) .

Chemical Reactions Analysis

Gemcitabine monophosphate is one of the active intermediates of Gemcitabine . It exhibits a typical Michaelis-Menten kinetics, with K m of 57.2 μM and V max of 60.8 pmol/min/mg-protein, respectively .

Physical And Chemical Properties Analysis

Gemcitabine monophosphate is a monophosphate form of the deoxycytidine analog gemcitabine . It has synergistic effects when used in nanoparticle form in combination with cisplatin nanoparticles in vitro at a one-to-one molar ratio .

Wissenschaftliche Forschungsanwendungen

1. Nano-delivery in Pancreatic Cancer Treatment

- Summary of the Application: Gemcitabine Monophosphate is used in the treatment of pancreatic cancer. It is delivered using lipid calcium phosphate nanoparticles to desmoplastic pancreatic tumors .

- Methods of Application: The method involves the delivery of Gemcitabine Monophosphate using lipid calcium phosphate nanoparticles. Monophosphorylation is a critical, rate-limiting step following cellular uptake of gemcitabine and precursor of the pharmacologically active gemcitabine triphosphate .

- Results or Outcomes: The drug delivery strategy enabled robust tumor regression with a low parenteral dose in a clinically relevant, KRAS mutant, syngeneic orthotopic allograft, lentivirus-transfected KPC cell line-derived model of pancreatic cancer. Treatment with gemcitabine monophosphate significantly increased apoptosis of cancer cells, enabled reduction in the proportion of immunosuppressive tumor-associated macrophages and myeloid-derived suppressor cells, and did not increase expression of cancer stem cell markers .

2. Peptide-Based Conjugates for Targeted Tumor Therapy

- Summary of the Application: Gemcitabine is an anticancer drug used to treat a wide range of solid tumors and is a first-line treatment for pancreatic cancer. The effect of gemcitabine is significantly weakened by its rapid plasma degradation. In addition, the systemic toxicity and drug resistance significantly reduce its chemotherapeutic efficacy .

- Methods of Application: One of the recently developed approaches to improve conventional chemotherapy is based on the direct targeting of chemotherapeutics to cancer cells using the drug-peptide conjugates .

- Results or Outcomes: The results of this study suggest that Gemcitabine Monophosphate significantly affects cellular viability, tubulogenesis, and protein expression levels when compared to standard GEMCITABINE treatment .

3. Aptamer-Drug Conjugates for Targeted Cancer Therapy

- Summary of the Application: Aptamers, often referred to as “chemical antibodies,” display specific affinity to target molecules. They possess several therapeutic advantages over antibodies in terms of size, accessibility to synthesis, and modification. Aptamers have been developed into new target-designed cancer drugs .

- Methods of Application: The approach involves the development of aptamers conjugated with a wide range of therapeutics, from chemotherapy to phototherapy, gene therapy, and vaccines. These conjugates, known as Aptamer-Drug Conjugates (ApDCs), display synergistic therapeutic effects in cancer treatment .

- Results or Outcomes: Current data suggest that these ApDCs have sufficient potential to complete clinical development soon. Advanced technology of cancer drug delivery and combination treatment of cancers enables aptamer and conjugated drug (ApDCs) efficient means for targeted cancer treatment that reduces potential toxicity and increases therapeutic efficacy .

4. Gemcitabine Peptide-Based Conjugates for Targeted Tumor Therapy

- Summary of the Application: Gemcitabine is an anticancer drug used to treat a wide range of solid tumors and is a first-line treatment for pancreatic cancer. The effect of gemcitabine is significantly weakened by its rapid plasma degradation. In addition, the systemic toxicity and drug resistance significantly reduce its chemotherapeutic efficacy .

- Methods of Application: One of the recently developed approaches to improve conventional chemotherapy is based on the direct targeting of chemotherapeutics to cancer cells using the drug-peptide conjugates .

- Results or Outcomes: The results of this study suggest that Gemcitabine Monophosphate significantly affects cellular viability, tubulogenesis, and protein expression levels when compared to standard GEMCITABINE treatment .

5. Gemcitabine Peptide-Based Conjugates for Targeted Tumor Therapy

- Summary of the Application: Gemcitabine is an anticancer drug used to treat a wide range of solid tumors and is a first-line treatment for pancreatic cancer. The effect of gemcitabine is significantly weakened by its rapid plasma degradation. In addition, the systemic toxicity and drug resistance significantly reduce its chemotherapeutic efficacy .

- Methods of Application: One of the recently developed approaches to improve conventional chemotherapy is based on the direct targeting of chemotherapeutics to cancer cells using the drug-peptide conjugates .

- Results or Outcomes: The results of this study suggest that Gemcitabine Monophosphate significantly affects cellular viability, tubulogenesis, and protein expression levels when compared to standard GEMCITABINE treatment .

6. Aptamer-Drug Conjugates for Targeted Cancer Therapy

- Summary of the Application: Aptamers, often referred to as “chemical antibodies,” display specific affinity to target molecules. They possess several therapeutic advantages over antibodies in terms of size, accessibility to synthesis, and modification. Aptamers have been developed into new target-designed cancer drugs .

- Methods of Application: The approach involves the development of aptamers conjugated with a wide range of therapeutics, from chemotherapy to phototherapy, gene therapy, and vaccines. These conjugates, known as Aptamer-Drug Conjugates (ApDCs), display synergistic therapeutic effects in cancer treatment .

- Results or Outcomes: Current data suggest that these ApDCs have sufficient potential to complete clinical development soon. Advanced technology of cancer drug delivery and combination treatment of cancers enables aptamer and conjugated drug (ApDCs) efficient means for targeted cancer treatment that reduces potential toxicity and increases therapeutic efficacy .

Safety And Hazards

Zukünftige Richtungen

Gemcitabine is a prodrug that activates after intracellular conversion to two active metabolites, gemcitabine diphosphate and gemcitabine triphosphate, by the enzyme deoxycytidine kinase . Future research may focus on improving the efficacy of Gemcitabine by modifying its metabolic characteristics .

Eigenschaften

IUPAC Name |

[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2N3O7P/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19)/t4-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTREFQOVSMROS-QPPQHZFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)COP(=O)(O)O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2N3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747851 | |

| Record name | Gemcitabine 5'-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gemcitabine monophosphate | |

CAS RN |

116371-67-6 | |

| Record name | Gemcitabine 5'-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {[(2R,3R,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy}phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib](/img/structure/B601077.png)

![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B601079.png)

![[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B601083.png)